molecular formula C6H9Br2NO B1267119 3,3-Dibromoazepan-2-one CAS No. 56987-35-0

3,3-Dibromoazepan-2-one

Cat. No. B1267119
CAS RN: 56987-35-0
M. Wt: 270.95 g/mol
InChI Key: KJIRIIANVAJNNI-UHFFFAOYSA-N
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Patent
US04755535

Procedure details

A solution of 16 g (59 mmol) of 3,3-dibromoazacycloheptan-2-one, 150 ml of glacial acetic acid, 5.5 g (65 mmol) of sodium acetate, and 0.5 g of palladium on carbon (10%) was placed in a hydrogenator bottle and reduced under hydrogen at 30 psi. The mixture was filtered, and the filtrate distilled under vacuum to remove the acetic acid. The residue was neutralized with sat. Na2CO3, extracted into CH2Cl2, dried over MgSO4, and concentrated to yield 10.8 g (95%) of the product as an off-white solid; mp 109°-111° C.; NMR (CDCl3) 7.2 (1 H,m), 4.6 (1 H,m), 3.4 (2 H,m), 2.1 (4 H,m), 1.7 (2 H,m).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1(Br)[CH2:8][CH2:7][CH2:6][CH2:5][NH:4][C:3]1=[O:9].C([O-])(=O)C.[Na+]>[Pd].C(O)(=O)C>[Br:1][CH:2]1[CH2:8][CH2:7][CH2:6][CH2:5][NH:4][C:3]1=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
BrC1(C(NCCCC1)=O)Br
Step Two
Name
Quantity
5.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
the filtrate distilled under vacuum
CUSTOM
Type
CUSTOM
Details
to remove the acetic acid
EXTRACTION
Type
EXTRACTION
Details
extracted into CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1C(NCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.8 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.